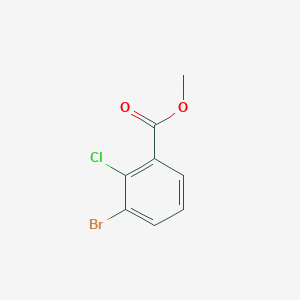

Methyl 3-bromo-2-chlorobenzoate

Description

Significance of Halogenated Aromatic Scaffolds in Chemical Research

Halogenated aromatic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring, are of paramount importance in chemical research, particularly in the field of medicinal chemistry. The introduction of halogens into an aromatic scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov

In drug discovery, halogenation is a widely employed strategy to optimize the pharmacological profile of lead compounds. researchgate.netacs.org Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a drug to its target protein. acs.org Moreover, the steric bulk of halogen atoms can be exploited to control the conformation of a molecule and its fit within a binding pocket. researchgate.net The presence of halogens can also block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug. Many FDA-approved drugs contain chlorine and bromine atoms, highlighting their significance in pharmaceutical development. researchgate.netnih.gov

Beyond medicinal chemistry, halogenated aromatic scaffolds are crucial intermediates in organic synthesis. The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of simple halogenated aromatics into more complex and valuable molecular architectures.

Overview of Methyl 3-bromo-2-chlorobenzoate as a Key Synthetic Building Block

This compound is a di-substituted benzoate (B1203000) ester that has emerged as a valuable building block in organic synthesis. Its structure incorporates a methyl ester functional group and two different halogen atoms, bromine and chlorine, at specific positions on the benzene (B151609) ring. This unique combination of functional groups provides multiple sites for chemical modification, making it a versatile precursor for the synthesis of a diverse range of target molecules.

The bromine and chlorine atoms on the aromatic ring can be selectively manipulated through various cross-coupling reactions, allowing for the stepwise introduction of different substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. Alternatively, the ester can be reduced to an alcohol or react with Grignard reagents to form tertiary alcohols. libretexts.org This multifunctionality makes this compound a key intermediate in the synthesis of complex organic molecules, including those with applications in the pharmaceutical and agrochemical industries. guidechem.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 871224-19-0 nih.gov |

| Molecular Formula | C8H6BrClO2 nih.gov |

| Molecular Weight | 249.49 g/mol nih.gov |

| Appearance | Solid cymitquimica.com |

| IUPAC Name | This compound nih.gov |

Synthesis and Reactivity

The primary method for synthesizing this compound involves the esterification of 3-bromo-2-chlorobenzoic acid. bldpharm.com This reaction is typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.

The reactivity of this compound is largely dictated by the three functional groups present in the molecule: the methyl ester, the bromine atom, and the chlorine atom.

Ester Group Reactions: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org It can also be converted to amides through reaction with amines (aminolysis) or undergo transesterification in the presence of another alcohol. libretexts.org Reduction of the ester with a strong reducing agent like lithium aluminum hydride would yield the corresponding benzyl (B1604629) alcohol, while a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can produce the aldehyde. libretexts.org Reaction with Grignard reagents will result in the formation of a tertiary alcohol. libretexts.orgwikipedia.org

Halogen Reactivity: The bromine and chlorine atoms on the aromatic ring are susceptible to various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these reactions, allowing for selective functionalization at the 3-position. This differential reactivity is a key feature that makes this compound a valuable synthetic intermediate.

Applications in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules. Its utility is demonstrated in its application as a precursor for the synthesis of various heterocyclic compounds and other substituted aromatic derivatives. For instance, the bromine atom can be selectively replaced via a Suzuki coupling reaction, followed by further transformations of the chlorine and ester functionalities to build up molecular complexity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPJVOSLLKRKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871224-19-0 | |

| Record name | Methyl 3-bromo-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for Methyl 3 Bromo 2 Chlorobenzoate

Precursor Synthesis and Derivatization

The foundational step in producing Methyl 3-bromo-2-chlorobenzoate is the synthesis of its carboxylic acid precursor, 3-bromo-2-chlorobenzoic acid, and related halogenated benzoic acid derivatives. This is typically followed by an esterification reaction to yield the final methyl ester.

Synthesis of 3-Bromo-2-chlorobenzoic Acid and Related Halogenated Benzoic Acid Derivatives

The synthesis of 3-bromo-2-chlorobenzoic acid (C7H4BrClO2) can be approached through various methods, often starting from more readily available precursors. chemspider.commatrixscientific.comnih.govsynthonix.comsigmaaldrich.com One common strategy involves the oxidation of the corresponding substituted toluene. For instance, halogenated toluenes can be oxidized to their respective benzoic acids using oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with oxygen in the presence of cobalt and manganese salts. chemicalbook.comgoogle.comyoutube.com

The table below summarizes some common precursors and the resulting halogenated benzoic acids.

| Starting Material | Product |

| 3-Bromo-2-chlorotoluene | 3-Bromo-2-chlorobenzoic acid |

| 2-Chloro-3-bromotoluene | 2-Chloro-3-bromobenzoic acid |

| 5-Bromo-2-aminobenzoic acid | 5-Bromo-2-chlorobenzoic acid |

| 2-Chlorotoluene | 2-Chlorobenzoic acid |

Esterification Reactions for Methyl Benzoate (B1203000) Formation

Once the 3-bromo-2-chlorobenzoic acid precursor is obtained, the next step is its conversion to the methyl ester, this compound (C8H6BrClO2). nih.govsigmaaldrich.com The most common method for this transformation is the Fischer-Speier esterification. studylib.netmasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. studylib.netchemicalbook.comchemicalbook.com The equilibrium of this reversible reaction is driven towards the product side by using a large excess of the alcohol. studylib.net

The general reaction is as follows:

C7H4BrClO2 + CH3OH ⇌ C8H6BrClO2 + H2O

Microwave-assisted esterification has also been explored as a method to accelerate the reaction and potentially increase yields. usm.my Alternative esterification methods might involve the use of reagents like methyl iodide with a base such as potassium carbonate, particularly for sterically hindered acids. researchgate.net

The table below outlines typical conditions for the Fischer esterification of halogenated benzoic acids.

| Carboxylic Acid | Alcohol | Catalyst | Reaction Condition | Yield |

| 3-Bromobenzoic acid | Methanol | Sulfuric acid | Reflux | 85% chemicalbook.com |

| Benzoic acid | Methanol | Sulfuric acid | Reflux | ~75% (isolated) studylib.net |

| 4-Bromo-2-chlorobenzoic acid | Methanol | Hydrochloric acid (gas) | Overnight reaction | 94% chemicalbook.com |

Advanced Synthetic Strategies

Regioselective Halogenation Approaches (e.g., Bromination using NBS/Sulfuric Acid Systems)

Achieving the desired substitution pattern on the benzene (B151609) ring is a significant challenge in the synthesis of polysubstituted aromatic compounds. Regioselective halogenation techniques are therefore crucial. For instance, the bromination of 2-chlorobenzoic acid can lead to different isomers. To selectively synthesize 5-bromo-2-chlorobenzoic acid, a monobromination reaction using N-bromosuccinimide (NBS) in a sulfuric acid system has been developed. google.comgoogle.com The addition of a catalyst, such as sodium sulfide, sodium sulfite, or potassium sulfide, can inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer. google.com

The use of NBS in concentrated sulfuric acid is a potent method for the monobromination of deactivated aromatic compounds under mild conditions. organic-chemistry.org This approach offers a practical route with a simple workup. organic-chemistry.org Various brominating agents and conditions have been explored for aromatic systems to achieve high regioselectivity. researchgate.netnih.gov

Ortho-Lithiation and Carboxylation Routes

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org The resulting aryllithium species can then react with an electrophile, such as carbon dioxide (in the form of dry ice), to introduce a carboxylic acid group.

For the synthesis of a precursor to this compound, one could envision starting with 1-bromo-2-chlorobenzene. nih.gov The chlorine atom can act as a directing group, facilitating lithiation at the 3-position. Subsequent carboxylation would yield 3-bromo-2-chlorobenzoic acid. A scalable process for the synthesis of the isomeric Methyl 2-bromo-6-chlorobenzoate has been successfully developed using an ortho-lithiation/carboxylation approach. researchgate.net This strategy highlights the importance of vigilant temperature control to prevent side reactions. researchgate.net

Process Optimization in Pilot Plant Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot plant requires careful process optimization. This involves addressing challenges such as reaction heat management, reagent addition rates, and purification methods for large quantities. For instance, in an ortho-lithiation reaction, controlling the exothermic nature of the process is paramount to prevent decomposition pathways. researchgate.net In a pilot plant setting, this may necessitate specialized cooling systems, such as liquid nitrogen injection, to maintain the required low temperatures. researchgate.net

Catalytic Systems in Synthetic Transformations

The primary route to introducing a chloro group at the 2-position of a 3-bromobenzoic acid derivative often involves the Sandmeyer reaction. wikipedia.org This reaction transforms an aryl amine into an aryl halide via a diazonium salt intermediate, a process heavily reliant on copper(I) catalysts. wikipedia.org

The synthesis typically begins with the diazotization of an appropriate amino-substituted precursor, such as 2-amino-3-bromobenzoic acid. This is followed by a copper-catalyzed nucleophilic substitution. unacademy.com

Copper(I) Halides: Copper(I) chloride (CuCl) and Copper(I) bromide (CuBr) are the most common catalysts for Sandmeyer reactions. wikipedia.org The reaction proceeds through a single electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. jk-sci.com The aryl radical subsequently reacts with a halide from the copper(II) halide species, regenerating the copper(I) catalyst and forming the aryl halide. wikipedia.orgjk-sci.com For the synthesis of this compound, CuCl is the specific catalyst used to introduce the chlorine atom.

Catalyst Systems: Research has shown that using a mixture of CuBr and CuBr₂ can enhance conversion rates in some Sandmeyer bromination reactions. nih.gov The addition of ligands like 1,10-phenanthroline (B135089) and phase transfer catalysts such as dibenzo-18-crown-6 (B77160) can also improve yields, particularly when dealing with less reactive substrates. nih.gov

Alternative Catalysts: While copper is the traditional and most widely used catalyst, other transition metals like iron(III) and cobalt(III) have been explored in Sandmeyer-type reactions. wikipedia.org Furthermore, palladium-based catalysts have also been investigated for these transformations. numberanalytics.com

The final step in the synthesis is the esterification of the resulting 3-bromo-2-chlorobenzoic acid. This is typically an acid-catalyzed reaction, often using a strong acid like sulfuric acid in methanol.

The table below summarizes the catalytic systems involved in the key transformation steps.

Table 1: Catalytic Systems in the Synthesis of this compound

| Reaction Step | Catalyst | Function |

|---|---|---|

| Chlorination (Sandmeyer Reaction) | Copper(I) Chloride (CuCl) | Facilitates the conversion of the diazonium salt to the corresponding aryl chloride. wikipedia.org |

Yield Enhancement and Purity Improvement Techniques

Optimizing the yield and ensuring the high purity of the final product are critical aspects of the synthetic process. This involves fine-tuning reaction conditions and employing effective purification methods.

Several factors can be manipulated to enhance the yield of this compound.

Control of Reaction Temperature: The stability of the diazonium salt intermediate is highly temperature-dependent. Diazotization reactions are typically carried out at low temperatures (0–5 °C) to prevent premature decomposition of the salt. acs.org However, the subsequent Sandmeyer reaction may require elevated temperatures to ensure complete reaction. For instance, some Sandmeyer reactions are conducted at temperatures ranging from 20°C to 65°C to achieve good yields. nih.gov

Optimizing Reagent Stoichiometry: The molar ratios of the reactants and catalysts are crucial. In the Sandmeyer reaction, it is important that the counterion of the copper(I) salt matches the halide desired in the final product to avoid the formation of mixed halide byproducts. jk-sci.com

Solvent Selection: The choice of solvent can influence reaction rates and the stability of intermediates. numberanalytics.com Polar solvents like acetonitrile (B52724) are often used in Sandmeyer reactions. nih.govnumberanalytics.com For the esterification step, an excess of the alcohol (methanol) can be used to drive the equilibrium towards the product side, thereby increasing the yield.

Electrochemical Methods: Modern approaches include electrochemical Sandmeyer reactions, which can offer a high degree of control over the reaction. rsc.org By regulating the electric current, the rate of aryl radical generation can be managed, potentially minimizing side reactions like the formation of biaryl compounds. rsc.org

The following table outlines key strategies for yield enhancement.

Table 2: Strategies for Yield Maximization

| Strategy | Parameter | Rationale |

|---|---|---|

| Temperature Control | Low temperature for diazotization, controlled heating for Sandmeyer | Prevents decomposition of diazonium salt and ensures reaction completion. nih.govacs.org |

| Reagent Ratio | Matching copper salt counterion to desired halide | Prevents formation of mixed halogenated byproducts. jk-sci.com |

| Solvent Choice | Use of polar solvents like acetonitrile | Stabilizes ionic intermediates and can improve reaction rates. numberanalytics.com |

After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual catalysts. Recrystallization is a primary technique for purifying solid organic compounds like this compound.

Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For purifying substituted methyl benzoates, alcohols like methanol or ethanol (B145695) are commonly used. researchgate.netma.edu Sometimes a mixed solvent system, such as an ethanol/water mixture, is employed to achieve the desired solubility profile. rsc.org

Recrystallization Procedure: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. youtube.com Any insoluble impurities can be removed at this stage by hot filtration. youtube.com The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Cooling the mixture in an ice bath can further increase the recovery of the purified product. researchgate.netrsc.org

Washing and Drying: The purified crystals are isolated by vacuum filtration. rsc.orgyoutube.com They are then washed with a small amount of cold solvent to remove any remaining soluble impurities from the crystal surface. ma.edu The final product is then dried, often in a low-temperature oven, to remove any residual solvent. rsc.org

The table below details a typical recrystallization protocol.

Table 3: Recrystallization and Purification Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Dissolution | Dissolve the crude product in a minimal amount of hot methanol or an ethanol/water mixture. researchgate.netrsc.org | To create a saturated solution of the product while leaving some impurities undissolved. |

| 2. Hot Filtration (if necessary) | Filter the hot solution to remove any insoluble impurities. youtube.com | To remove solid impurities from the solution. |

| 3. Crystallization | Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath. rsc.org | To induce the formation of pure crystals of the target compound. |

| 4. Isolation | Isolate the crystals by vacuum filtration. youtube.com | To separate the purified solid product from the solvent and soluble impurities. |

| 5. Washing | Wash the crystals with a small amount of ice-cold solvent. ma.edu | To remove any impurities adhering to the crystal surface. |

Reactivity and Mechanistic Investigations of Methyl 3 Bromo 2 Chlorobenzoate

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents on the ring.

Influence of Halogen and Ester Substituents on Ring Activation and Directing Effects

The benzene (B151609) ring of Methyl 3-bromo-2-chlorobenzoate is substituted with two halogen atoms (chloro and bromo) and a methyl ester group (-COOCH₃). All three of these groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.org

Halogens (Bromo and Chloro): Halogens are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring through the sigma bond. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, a weaker, electron-donating effect. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen. libretexts.orglibretexts.org Therefore, both the bromine and chlorine atoms in this compound are classified as ortho, para-directing deactivators.

Methyl Ester Group (-COOCH₃): The methyl ester group is a meta-directing deactivator. scribd.com Its carbonyl group strongly withdraws electrons from the ring through both induction and resonance, significantly reducing the ring's nucleophilicity. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the most electron-rich and thus the preferred sites for electrophilic attack. aiinmr.com

The combined influence of these three deactivating groups makes the aromatic ring of this compound significantly electron-deficient and thus highly unreactive towards electrophilic aromatic substitution. However, should a reaction occur under forcing conditions, the position of substitution would be determined by the directing effects of the substituents. The chloro group directs to positions 4 and 6, the bromo group directs to positions 1 (blocked) and 5, and the ester group directs to position 5. The convergence of directing effects at position 5 makes it the most probable site for electrophilic attack.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -COOCH₃ | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating | meta (to C-3, C-5) |

| -Cl | 2 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para (to C-1, C-3, C-5) |

| -Br | 3 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para (to C-2, C-4, C-6) |

Nucleophilic Substitution Reactions

Aryl halides are generally resistant to nucleophilic substitution. However, reactions can proceed under specific conditions, often requiring catalysts or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group.

Displacement of Halogen Atoms by Nucleophiles

In this compound, both the chlorine and bromine atoms are potential leaving groups. The carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that bromine might be more readily displaced. Furthermore, the reactivity of aryl halides in nucleophilic substitutions can be enhanced by transition metal catalysis, such as with copper. For instance, copper-catalyzed procedures are known to facilitate the amination of 2-bromobenzoic acids, indicating a viable pathway for nucleophilic substitution on similar structures. nih.gov

Reactivity in Reactions with Amines, Thiols, and Alkoxides

The reaction of this compound with nucleophiles like amines, thiols, and alkoxides typically requires catalytic activation to proceed at a reasonable rate.

Amines: In reactions with primary or secondary amines, a carbon-nitrogen bond can be formed, yielding an aminobenzoate derivative. These reactions are often catalyzed by copper or palladium complexes, following mechanisms similar to the Ullmann condensation or Buchwald-Hartwig amination. nih.gov The regioselectivity would depend on the catalyst and conditions, but the weaker C-Br bond is often preferentially targeted.

Thiols: With thiols (or their conjugate bases, thiolates), the corresponding aryl thioether can be formed. These reactions also generally benefit from copper or palladium catalysis.

Alkoxides: The displacement of a halide by an alkoxide results in the formation of an aryl ether. This transformation, historically known as the Ullmann ether synthesis, often requires high temperatures and a copper catalyst.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | N-Aryl aminobenzoate derivative |

| Thiol | RSH | Aryl thioether |

| Alkoxide | RO⁻ | Aryl ether |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with wide applications in chemical synthesis.

Reactivity in Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This compound is an excellent substrate for selective palladium-catalyzed cross-coupling reactions due to the differential reactivity of the C-Br and C-Cl bonds. The general mechanism for these reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (in the case of Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

A critical aspect of the reactivity of dihalogenated substrates is the selectivity of the oxidative addition step. The rate of oxidative addition to palladium is significantly faster for aryl bromides than for aryl chlorides (reactivity order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl). tcichemicals.com This difference allows for highly selective coupling at the C-Br bond while leaving the C-Cl bond intact. This selective functionalization is synthetically valuable, as the remaining chlorine atom can be used in a subsequent, different coupling reaction under more forcing conditions.

Suzuki Coupling: In a Suzuki reaction, this compound would react with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. tcichemicals.com The reaction would selectively occur at the C-3 position to yield a methyl 2-chloro-3-arylbenzoate derivative.

Buchwald-Hartwig Amination: This reaction couples the aryl halide with an amine. wikipedia.orgorganic-chemistry.org When this compound is subjected to Buchwald-Hartwig conditions, selective amination occurs at the C-Br bond, producing a methyl 3-amino-2-chlorobenzoate derivative.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura Coupling | Arylboronic Acid, RB(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Methyl 2-chloro-3-arylbenzoate |

| Buchwald-Hartwig Amination | Amine, R₂NH | Pd(0)/Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | Methyl 3-(dialkylamino)-2-chlorobenzoate |

Factors Affecting Reaction Kinetics and Selectivity

The reactivity of this compound is governed by the electronic properties and positions of the halogen substituents on the aromatic ring. The bromine and chlorine atoms are electron-withdrawing groups, which deactivates the ring towards electrophilic substitution. However, their positions influence the regioselectivity of nucleophilic substitution and coupling reactions.

Several factors can be manipulated to control the kinetics and selectivity of reactions involving halogenated benzoates.

Catalysts: In reactions such as bromination, the choice of catalyst can significantly inhibit the formation of undesired isomers. For instance, in the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, the addition of catalysts like sodium sulfide or sodium sulfite to an NBS/sulfuric acid system influences the position of the incoming sulfo group, thereby preventing the formation of the 4-bromo-2-chlorobenzoic acid impurity google.com. For coupling reactions, palladium/copper catalyst systems are often employed, and the choice of ligands can dramatically alter reaction rates by facilitating the formation of bimetallic intermediates ruhr-uni-bochum.de.

Reaction Temperature: Temperature control is crucial for managing reaction rates and preventing side reactions. For example, in diazotization reactions of related aminobenzoic esters, the temperature is typically controlled below 20°C (often between -10 and 15°C) to ensure the stability of the diazonium salt intermediate google.com.

Reagents: The choice of reagent dictates the outcome of the reaction. In bromination, N-bromosuccinimide (NBS) is a common reagent used in sulfuric acid google.com. For reductions or other transformations, the specific hydride donor or catalyst system will determine the functional group tolerance and efficiency of the reaction.

The interplay of these factors is essential for achieving high yield and purity in the synthesis and subsequent reactions of substituted benzoates like this compound.

Ester Group Transformations

The methyl ester group of this compound is a primary site for chemical modification, allowing for its conversion into other important functional groups.

The ester functionality can be readily reduced to a primary alcohol, (3-bromo-2-chlorophenyl)methanol. This transformation is a fundamental reaction in organic synthesis. A variety of reducing agents can accomplish this, with the choice often depending on the desired selectivity and the presence of other functional groups.

Powerful, non-selective hydride reagents like Lithium Aluminum Hydride (LAH) will readily reduce esters to alcohols harvard.edu. However, milder reagents can also be effective and offer better functional group compatibility. Sodium borohydride (NaBH₄), typically unreactive with esters, can be activated by the addition of certain salts or by changing the solvent and temperature. For example, aromatic esters are readily reduced to the corresponding benzyl (B1604629) alcohols in high yield with NaBH₄ in refluxing diglyme researchgate.net. Furthermore, the NaBH₄-methanol system has been shown to reduce aromatic esters to alcohols in good yields upon refluxing in THF researchgate.net.

Catalytic systems have also been developed that show high chemoselectivity. A combination of sodium borohydride with a catalytic amount of cerium(III) chloride (CeCl₃) in ethanol (B145695) can reduce a wide range of methyl esters to their corresponding alcohols at ambient temperature researchgate.net. This method demonstrates high functional group compatibility, leaving functionalities such as halogens untouched researchgate.net.

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful, non-selective; reduces most carbonyl functionalities. harvard.edu |

| Sodium Borohydride (NaBH₄) | Refluxing diglyme | Effective for aromatic esters at elevated temperatures. researchgate.net |

| NaBH₄ / CeCl₃ (catalytic) | Ethanol, room temperature | High chemoselectivity; tolerates halogens, nitro groups, and others. researchgate.net |

| Borane (BH₃•THF or BH₃•SMe₂) | THF | Reduces carboxylic acids faster than esters, offering potential selectivity. harvard.edu |

The methyl ester group can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 3-bromo-2-chlorobenzoic acid. This reaction is most commonly achieved under basic conditions, a process known as saponification.

The reaction involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. This is typically performed in a mixture of water and an organic solvent like methanol (B129727) or ethanol to ensure solubility. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carboxylate to yield the final carboxylic acid product.

A typical procedure involves dissolving the ester in a solvent and adding an aqueous solution of a base, such as sodium hydroxide. The mixture is then heated to drive the reaction to completion google.com. The progress can be monitored by techniques like thin-layer chromatography. After the reaction, the mixture is acidified, causing the carboxylic acid to precipitate, which can then be isolated by filtration google.com.

| Reagents | Typical Conditions | Product |

|---|---|---|

| 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) | 1. Water/Toluene, 40-55°C 2. Acidification | 5-bromo-2-chlorobenzoic acid (from the corresponding ethyl ester) google.com |

| Alkali | 30-150°C, 2-24 hours | 5-bromo-2-chlorobenzoate (from the corresponding nitrile) google.com |

Redox Chemistry

The concept of aromatic side-chain oxidation involves the conversion of an alkyl group attached to a benzene ring into a carboxylic acid group. This reaction is typically carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) libretexts.orgmsu.edu. For this reaction to occur, the benzylic carbon (the carbon atom directly attached to the aromatic ring) must have at least one hydrogen atom libretexts.org.

This compound itself does not possess an alkyl side chain; the carbonyl group of the ester is directly attached to the aromatic ring. Therefore, this compound cannot undergo aromatic side-chain oxidation. If a related compound, such as methyl 3-bromo-2-chloro-5-methylbenzoate, were subjected to these conditions, the methyl group would be oxidized to a carboxylic acid, yielding 5-bromo-4-chloro-3-(methoxycarbonyl)benzoic acid.

Mechanistic Elucidation

The elucidation of reaction mechanisms provides a deeper understanding of reaction pathways, intermediates, and transition states, which is crucial for optimizing reaction conditions. While detailed mechanistic studies specifically for simple transformations of this compound are not extensively documented in dedicated studies, the mechanisms can be inferred from well-established organic chemistry principles.

For more complex transformations involving related aromatic benzoates, such as palladium-catalyzed cross-coupling reactions, significant mechanistic investigations have been performed. For example, the mechanism of Cu/Pd-catalyzed decarboxylative cross-couplings of benzoates with aryl halides has been investigated using Density Functional Theory (DFT) calculations ruhr-uni-bochum.de. These studies calculate the geometries and energies of starting materials, products, intermediates, and transition states for the entire catalytic cycle ruhr-uni-bochum.de. Such research has revealed that for certain reactions, the transmetalation step can have a comparably high energy barrier to the decarboxylation step, which was previously thought to be the sole rate-determining step ruhr-uni-bochum.de. These computational insights can guide the rational design of new ligands and catalysts to improve reaction efficiency, for example, by creating bidentate ligands that support the formation of key bimetallic intermediates ruhr-uni-bochum.de.

Impact of Steric Hindrance and Electronic Effects on Reaction Pathways

The reactivity of this compound in SRN1 reactions is governed by a combination of steric hindrance and electronic effects originating from the chloro, bromo, and methyl ester substituents.

Electronic Effects:

Both chlorine and bromine are electronegative atoms that exert an electron-withdrawing inductive effect (-I) on the benzene ring. This effect can influence the stability of the intermediate radical anion. The relative electron-withdrawing ability of halogens generally follows the order F > Cl > Br > I.

The position of the halogens is also critical. The 2-chloro substituent is ortho to the carboxylate group, while the 3-bromo substituent is in the meta position. In radical nucleophilic substitution, the stability of the aryl radical intermediate is a key factor.

Steric Hindrance:

The presence of a substituent at the ortho position (2-position) introduces steric hindrance around the reaction center. In the case of this compound, the 2-chloro group can sterically hinder the approach of a nucleophile to the C-2 carbon. This steric hindrance can also influence the conformation of the methyl ester group, potentially affecting its electronic interaction with the ring.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where ortho substituents can force the carboxyl group out of the plane of the benzene ring, thereby inhibiting resonance. nih.gov While the SRN1 mechanism does not proceed through the same intermediates as electrophilic or standard nucleophilic aromatic substitution, steric crowding around the radical center can still influence the rate of reaction with the incoming nucleophile.

Leaving Group Ability:

In an SRN1 reaction involving a dihalogenated compound, the relative leaving group ability of the two halogens is a crucial determinant of the product distribution. The better leaving group will be preferentially cleaved from the radical anion intermediate. In general, for nucleophilic substitution reactions, the leaving group ability of halogens increases down the group: I > Br > Cl > F. libretexts.org This trend is related to the strength of the carbon-halogen bond; the weaker the bond, the better the leaving group.

For this compound, the C-Br bond is weaker than the C-Cl bond. Therefore, upon formation of the radical anion, fragmentation is more likely to occur at the C-Br bond, leading to the preferential displacement of the bromide ion.

| Substituent Position | Relative Reactivity (Illustrative) | Dominant Effect | Rationale |

|---|---|---|---|

| ortho-Halogen | Moderate | Steric Hindrance & Electronic Effect | Steric hindrance from the ortho-substituent can impede the approach of the nucleophile. The electronic effect can stabilize the radical intermediate. |

| meta-Halogen | Low | Electronic Effect | The inductive effect of the halogen at the meta position has a less pronounced effect on the stability of the radical intermediate compared to ortho and para positions. |

| para-Halogen | High | Electronic Effect | The halogen at the para position can effectively stabilize the radical intermediate through resonance and inductive effects without significant steric hindrance. |

Detailed Research Findings:

While specific studies on the SRN1 reactivity of this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, studies on the reactions of dihalobenzenes have shown that the photostimulated reaction of o-bromochlorobenzene with dithiolate ions proceeds via an SRN1 mechanism. lookchem.com

Furthermore, investigations into the polar and steric effects of substituents in aromatic nucleophilic substitution reactions have demonstrated that the polar influence of an ortho-substituent can often predominate over its steric effects in determining reactivity. rsc.org

| Halogen | Electronegativity (Pauling Scale) | C-X Bond Dissociation Energy (kJ/mol in Benzene) | Relative Leaving Group Ability in Nucleophilic Substitution |

|---|---|---|---|

| Chlorine (Cl) | 3.16 | ~397 | Fair |

| Bromine (Br) | 2.96 | ~336 | Good |

Based on these principles and findings from related systems, the reaction of this compound with a nucleophile under SRN1 conditions would be expected to proceed with the preferential cleavage of the C-Br bond due to the better leaving group ability of bromide compared to chloride. The ortho-chloro substituent would primarily exert a steric and electronic influence on the stability of the radical intermediate and the subsequent reaction with the nucleophile. The precise reaction pathway and product distribution would, however, be dependent on the specific nucleophile and reaction conditions employed.

Applications in Advanced Chemical Research and Development

Role as an Intermediate in Complex Organic Synthesis

The utility of Methyl 3-bromo-2-chlorobenzoate as a synthetic intermediate is primarily due to the differential reactivity of its halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond, enabling chemists to perform sequential and site-selective modifications.

This compound is employed as a precursor in multi-step synthetic pathways to generate structurally diverse molecules. Its ester group can be readily converted into other functionalities, such as amides or hydrazides, while the halogen atoms provide handles for introducing new carbon-carbon or carbon-heteroatom bonds.

A notable application is its use in the synthesis of 5-aryl-1,3,4-oxadiazole derivatives. In this process, the methyl ester of 3-bromo-2-chlorobenzoic acid is first converted to the corresponding benzohydrazide (B10538) by reacting with hydrazine (B178648) hydrate. nih.gov This hydrazide is a key component that undergoes cyclization to form the central 1,3,4-oxadiazole (B1194373) ring, which is a common structural motif in medicinal chemistry. The bromo and chloro substituents remain available for subsequent functionalization, such as in Suzuki coupling reactions, to introduce various aryl or cycloalkyl groups. nih.gov

The compound is an exemplary building block for creating functionally substituted benzoates. cymitquimica.comsigmaaldrich.comarctomsci.com The inherent reactivity difference between the bromine and chlorine atoms allows for a programmed approach to synthesis. For instance, the bromo position can be selectively targeted in a Suzuki coupling reaction to introduce a new substituent, leaving the chloro position untouched for a potential subsequent transformation. nih.gov This stepwise functionalization is crucial for assembling complex substitution patterns on the aromatic ring that would be difficult to achieve through other methods.

Table 1: Properties of this compound as a Synthetic Building Block

| Property | Value/Description | Source(s) |

| CAS Number | 871224-19-0 | nih.gov |

| Molecular Formula | C₈H₆BrClO₂ | nih.gov |

| Molecular Weight | 249.49 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Key Functional Groups | Methyl Ester, Bromo, Chloro | cymitquimica.com |

| Primary Reactivity Site | Carbon-Bromine bond (in cross-coupling reactions) | nih.gov |

| Secondary Reactivity Site | Carbon-Chlorine bond | nih.gov |

| Ester Group Reactivity | Can be converted to hydrazides, amides, etc. | nih.gov |

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, this compound is a valuable starting material for the synthesis of pharmaceutical intermediates and potential new drugs targeting a range of diseases. smolecule.com

The compound has been explicitly cited in the patent literature as a key intermediate in the synthesis of novel therapeutic agents. For example, it is a documented starting material in the preparation of new immune checkpoint inhibitors, a revolutionary class of cancer immunotherapy drugs. google.com A patent for GnRH (Gonadotropin-releasing hormone) receptor antagonists, which are used in treating sex hormone-dependent diseases like prostate cancer and endometriosis, also lists this compound as a reactant in the synthesis of its complex active molecules. google.com

Furthermore, it serves as the precursor to 5-aryl-2-mercapto-1,3,4-oxadiazoles, which are then elaborated into a class of inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) gene transcription pathway. nih.gov

Derivatives synthesized from this compound are actively investigated for a variety of biological activities. The core structure can be systematically modified to explore structure-activity relationships (SAR) and optimize potency and selectivity for a given biological target.

For instance, by performing a Suzuki coupling reaction at the 3-position (originally bearing the bromine atom) with different boronic acids, researchers have created a library of compounds with diverse substituents (e.g., cyclopropyl, vinyl, ethyl). nih.gov These derivatives were then tested for their ability to inhibit the MRTF/SRF pathway, which is implicated in fibrotic diseases like scleroderma. nih.gov Similarly, its use in the synthesis of immune checkpoint inhibitors and GnRH antagonists demonstrates that its derivatives are being explored for activity in oncology and endocrinology. google.comgoogle.com

A significant application of this compound is in the development of enzyme inhibitors and other therapeutic agents. The derivatives of this compound have been specifically designed to inhibit particular biological pathways or enzymes.

The development of inhibitors for the MRTF/SRF signaling pathway is a prime example. nih.gov This pathway is a key driver of fibrosis, and its inhibition is a promising therapeutic strategy. The 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids synthesized from this compound represent a novel class of potent inhibitors of this pathway, positioning them as potential anti-fibrotic agents. nih.gov Its documented role in creating new immune checkpoint inhibitors and GnRH receptor antagonists further solidifies its importance as a foundational element in the discovery of modern enzyme and receptor-targeting therapeutics. google.comgoogle.com

Agrochemical Research

Halogenated aromatic compounds are a cornerstone of the agrochemical industry, forming the basis for many commercial herbicides, insecticides, and fungicides. This compound serves as a valuable intermediate in this sector. capotchem.commyskinrecipes.com Its structure can be elaborated into more complex molecules that exhibit desired biological activity against agricultural pests or weeds. The bromine and chlorine atoms can contribute to the molecule's efficacy and influence its environmental persistence and mode of action. While specific public-domain examples detailing the synthesis of a commercial pesticide directly from this starting material are limited, its utility is inferred from its classification as a research and development chemical and the prevalence of similar structures in agrochemical patents.

| Precursor Compound | Reaction Type | Potential Agrochemical Class |

|---|---|---|

| This compound | Nucleophilic Aromatic Substitution | Herbicides (e.g., ether-based) |

| This compound | Cross-Coupling and further functionalization | Fungicides (e.g., strobilurin analogs) |

| This compound | Multi-step synthesis | Insecticides (e.g., complex heterocycles) |

Materials Science Applications

In materials science, this compound is explored as a monomer or precursor for the synthesis of specialty polymers and functional organic materials. cymitquimica.comcapotchem.com The presence of halogen atoms can impart specific properties, such as flame retardancy, to the resulting materials. Furthermore, the reactive sites on the molecule allow it to be incorporated into polymer chains or organic frameworks through various polymerization and cross-coupling techniques.

The rigid aromatic core of the molecule can contribute to thermal stability and defined conformational structures in polymers. Its derivatives can be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the material are critical. The ability to precisely tune the molecular structure through reactions at the halogen positions makes it a valuable tool for designing materials with tailored optical, electronic, or physical properties.

| Precursor Compound | Material Type | Potential Property/Application |

|---|---|---|

| This compound | Halogenated Polyester or Polyamide | Flame Retardancy, High Refractive Index |

| This compound | Functionalized Poly(phenylene vinylene) derivative | Electroluminescence (OLEDs) |

| This compound | Component of a Metal-Organic Framework (MOF) | Gas Storage, Catalysis |

Exploration of Halogen Bond Interactions

This compound is a molecule of interest for fundamental studies in physical organic chemistry, particularly concerning non-covalent interactions. The compound features two different halogen atoms, bromine and chlorine, which can act as halogen bond donors. A halogen bond is a highly directional, attractive interaction that occurs between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. nih.gov

This interaction is increasingly recognized for its importance in crystal engineering, molecular recognition, and the design of supramolecular assemblies. nih.gov The presence of both bromine and chlorine on the same molecule allows researchers to study competitive halogen bonding. By co-crystallizing this compound with various halogen bond acceptors (e.g., pyridines, ethers), scientists can investigate which halogen atom forms stronger or more preferential bonds and how the substitution pattern on the aromatic ring influences the strength and geometry of these interactions. cymitquimica.com These fundamental studies provide insights that are crucial for the rational design of new materials and for understanding recognition processes in biological systems. nih.gov

| Interaction Component | Description | Significance in Research |

|---|---|---|

| Halogen Bond Donor | The electrophilic region on the Bromine or Chlorine atom of this compound. | Enables directional control in crystal packing and molecular assembly. |

| Halogen Bond Acceptor | A nucleophilic species (e.g., a lone pair on a Nitrogen or Oxygen atom) that interacts with the halogen. | Used as a probe to measure the strength and preference of halogen bonding. |

| Competitive Bonding | The study of whether the Bromine or Chlorine atom forms a more favorable halogen bond in a given system. | Provides insight into the relative electrophilicity of different halogen atoms in the same molecular environment. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations, based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable insights into the geometry, stability, and electronic properties of Methyl 3-bromo-2-chlorobenzoate.

For a molecule like this compound, DFT would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. This involves calculating bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites.

For instance, in a study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its structure and various molecular parameters. researchgate.net Similar calculations for this compound would provide a foundational understanding of its structural and electronic characteristics.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, a HOMO/LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. This would help in predicting which parts of the molecule are most likely to be involved in electrophilic or nucleophilic attacks. A study on methyl 4-bromo-2-fluorobenzoate, a structurally similar compound, determined its HOMO and LUMO energy values to be -6.509 eV and -4.305 eV, respectively. dergipark.org.tr A similar analysis for this compound would provide comparable insights into its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | ~ -6 to -7 | Electron-donating ability |

| LUMO Energy | ~ -1 to -2 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4 to 5 | Chemical reactivity and kinetic stability |

Note: The values in this table are hypothetical and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Fukui Indices for Reactivity Prediction

Fukui indices are a set of reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

By calculating the condensed Fukui functions for each atom in this compound, one could predict the specific sites prone to different types of reactions. For example, the site with the highest value of ƒ+ would be the most susceptible to a nucleophilic attack, while the site with the highest ƒ- value would be the most likely site for an electrophilic attack. In a study of 4-bromo-3-(methoxymethoxy) benzoic acid, condensed Fukui functions were determined to predict its reactivity. researchgate.net

Prediction of Reaction Kinetics and Energetic Properties of Transition States

Theoretical calculations can be used to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy intermediates that connect reactants and products.

The energetic properties of these transition states, such as their activation energies, can be calculated using computational methods. This information is crucial for predicting the kinetics of a reaction, i.e., how fast the reaction will proceed. For example, theoretical studies on the reactions of other bromo-compounds have been used to investigate their reaction mechanisms and kinetics under various conditions. nih.gov A similar approach for this compound could elucidate its reactivity in different chemical environments.

Molecular Modeling for Biological Interactions

Molecular modeling techniques are invaluable for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins.

In Silico Docking Studies with Protein Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as this compound, into the binding site of a target protein.

For instance, a molecular docking study of methyl 4-bromo-2-fluorobenzoate against a fungal protein (PDB ID: 4FPR) revealed a binding energy of -5.00 kcal/mol and the formation of two hydrogen bonds, suggesting its potential as an antifungal agent. dergipark.org.tr A similar in silico docking study for this compound against various protein targets could help to screen for its potential biological activities.

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this field. While specific SAR studies for this compound are not extensively published, the principles can be understood from research on analogous compounds like other halogenated benzoates.

Computational SAR analyses for halogenated aromatic compounds often involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. The goal is to build a mathematical model that correlates these descriptors with observed biological activity, such as herbicidal or antimicrobial effects. researchgate.netscribd.com

For a compound series including this compound, the following computational steps would be typical in an SAR study:

Geometry Optimization: The 3D structure of the molecule is calculated to find its most stable energetic conformation, typically using methods like Density Functional Theory (DFT).

Descriptor Calculation: A wide range of descriptors are computed. These fall into several categories:

Electronic Descriptors: Atomic charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These describe the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: Molecular volume, surface area, and specific shape indices. These relate to how the molecule fits into a biological target like an enzyme's active site.

Hydrophobic Descriptors: The partition coefficient (log P), which indicates how the molecule distributes between a lipid and an aqueous environment, affecting its ability to cross cell membranes.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation linking a selection of these descriptors to the biological activity.

Studies on related benzoic acid esters have shown that properties like electronic charge distribution on the aromatic ring and the steric bulk of substituents are often key determinants of their biological activity. science.govresearchgate.net For this compound, the specific positions of the bromine and chlorine atoms create a unique electronic and steric profile that would be a primary focus of any SAR analysis.

Table 1: Key Computational Descriptors in a Typical SAR Study

| Descriptor Category | Example Descriptors | Relevance to SAR |

| Electronic | HOMO/LUMO Energy Gap, Atomic Partial Charges, Dipole Moment | Governs chemical reactivity, electrostatic interactions, and metabolic stability. |

| Steric | Molecular Volume, Surface Area, Ovality | Determines the fit of the molecule into a biological receptor or enzyme active site. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching in the molecular structure. |

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Relates to the molecule's solubility and ability to traverse biological membranes. |

Thermodynamic Property Evaluation

The thermodynamic properties of a compound are fundamental to designing and understanding chemical processes. Computational methods offer a route to these properties when experimental data is unavailable.

Computational Estimation of Gas-Phase Enthalpies of Formation

The gas-phase standard enthalpy of formation (ΔfH°(g)) is a critical thermodynamic value that quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is essential for calculating reaction enthalpies and assessing chemical stability.

For this compound, this value can be estimated using high-level ab initio quantum chemistry methods. A common and reliable approach is the atomization method. This procedure involves three main computational steps:

The total electronic energy of the optimized molecular structure (E_molecule) is calculated.

The total electronic energies of the constituent atoms (e.g., Carbon, Hydrogen, Oxygen, Chlorine, Bromine) are calculated (ΣE_atoms).

The computed energies are combined with the known experimental standard enthalpies of formation of the individual atoms (ΣΔfH°(atom)) to yield the compound's enthalpy of formation.

The governing equation for the atomization method is: ΔfH°(molecule) = (ΣE_atoms - E_molecule) + ΣΔfH°(atom)

Various computational models can be employed for the energy calculations, such as Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, which are designed to yield high accuracy. These methods systematically account for electron correlation and basis set effects to approximate the exact energy. While a specific, experimentally validated value for this compound is not readily found in literature, the table below illustrates the components needed for its computational estimation.

Table 2: Components for Computational Estimation of Gas-Phase Enthalpy of Formation

| Component | Description | Role in Calculation |

| Optimized Molecular Geometry | The lowest energy 3D structure of this compound. | This is the starting point for the single-point energy calculation. |

| Computed Electronic Energy (E_molecule) | The total electronic energy of the molecule at its optimized geometry, calculated via a high-level method (e.g., CBS-QB3, G4). | Represents the energy of the formed molecule. |

| Computed Atomic Energies (ΣE_atoms) | The sum of the electronic energies of the individual, isolated atoms (8 C, 6 H, 2 O, 1 Br, 1 Cl). | Represents the energy of the constituent atoms. |

| Experimental Atomic Enthalpies (ΣΔfH°(atom)) | The sum of the well-established experimental gas-phase standard enthalpies of formation for the constituent atoms. | This component links the theoretical calculation to the experimental thermodynamic scale. |

Process Modeling and Optimization

For a compound to be produced efficiently and with desired physical characteristics, the manufacturing process must be carefully controlled. Process modeling is a key tool for achieving this.

Prediction and Optimization of Crystal Size Distribution in Batch Operations

In the production of many chemical solids, including esters like this compound, crystallization from a solution is a critical purification and isolation step. The Crystal Size Distribution (CSD) of the final product is a crucial quality attribute, affecting downstream processes like filtration and drying, as well as product properties.

Computational process modeling provides a way to predict and optimize the CSD in a batch crystallizer. The most widely used framework for this is the Population Balance Equation (PBE). The PBE is a mathematical model that tracks the number of crystals of a certain size over time.

A typical PBE model for a batch crystallization process includes terms for:

Nucleation: The formation of new crystal nuclei. This can be primary (spontaneous) or secondary (induced by existing crystals).

Growth: The increase in the size of existing crystals.

Aggregation: The joining of two or more crystals to form a larger one.

Breakage: The fragmentation of crystals into smaller ones.

To solve the PBE and predict the CSD, kinetic parameters for these phenomena must be known or estimated. These parameters are often dependent on process conditions such as supersaturation, temperature, and mixing intensity.

For more accurate predictions, especially in industrial-scale crystallizers where perfect mixing cannot be assumed, the PBE is often coupled with Computational Fluid Dynamics (CFD). A CFD-PBE model simulates the fluid flow, heat transfer, and mass transfer within the crystallizer and calculates the local CSD in different regions of the vessel. This allows for the optimization of process parameters like stirrer speed and cooling rate to achieve a target CSD.

Table 3: Key Elements of a CFD-PBE Model for Crystallization Optimization

| Model Component | Description | Parameters to Optimize |

| Population Balance Equation (PBE) | Mathematical model describing the evolution of the crystal population. | Nucleation rate, growth rate kinetics. |

| Computational Fluid Dynamics (CFD) | Numerical simulation of the fluid dynamics (mixing) and heat/mass transfer inside the crystallizer. | Stirrer speed, baffle design, vessel geometry. |

| Thermodynamic Model | Equations describing the solubility of the compound as a function of temperature and solvent composition. | Solvent choice, concentration. |

| Process Control | Defines the operational strategy for the batch. | Cooling profile, anti-solvent addition rate. |

By simulating different operating scenarios, this modeling approach can identify the optimal conditions to produce this compound crystals of a desired size and uniformity without the need for extensive and costly experimentation. scribd.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the arrangement of hydrogen atoms within a molecule. For Methyl 3-bromo-2-chlorobenzoate, the ¹H NMR spectrum provides key information about the aromatic protons and the methyl group of the ester functionality.

In a typical ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the following characteristic signals are observed. nih.gov The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the benzene (B151609) ring. A doublet of doublets (dd) is observed at approximately 7.77 ppm, which can be attributed to the proton at the 6-position, coupled to the adjacent protons. Another doublet of doublets appears at around 7.68 ppm, corresponding to the proton at the 4-position. A triplet of doublets (td) is typically found near 7.19 ppm, representing the proton at the 5-position, which is coupled to the two adjacent aromatic protons. nih.gov The methyl group of the ester gives rise to a sharp singlet at approximately 3.94 ppm, integrating to three protons. google.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 7.77 | dd | 8.0, 0.8 | H-6 |

| 7.68 | dd | 7.7, 0.8 | H-4 |

| 7.19 | td | 7.9, 0.8 | H-5 |

| 3.94 | s | - | -OCH₃ |

Data sourced from a 500 MHz spectrum in CDCl₃. nih.gov

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

While specific experimental ¹³C NMR data for this compound is not widely available in the public domain, data for the closely related compound, methyl 2-chlorobenzoate, can provide an illustrative example of the expected spectral features. In the ¹³C NMR spectrum of methyl 2-chlorobenzoate, distinct signals are observed for each carbon atom in the molecule. rsc.org For this compound, one would expect to see signals corresponding to the carbonyl carbon of the ester group, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the presence of the bromine and chlorine substituents. The carbon atom attached to the bromine would show a characteristic shift, as would the carbon bearing the chlorine atom. The remaining aromatic carbons would also exhibit distinct signals based on their electronic environment.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar compounds. In the analysis of this compound, ESI-MS in positive ion mode typically reveals the protonated molecule, [M+H]⁺. For a compound with the molecular formula C₈H₆BrClO₂, the expected monoisotopic mass is approximately 247.92 g/mol . nih.gov Experimental data from patent literature confirms the observation of an ion at an m/z (mass-to-charge ratio) of 251, which corresponds to the [M+H]⁺ ion, confirming the molecular weight of the compound. google.com The isotopic pattern of this ion would also be characteristic, showing the presence of both bromine and chlorine atoms due to their distinct natural isotopic abundances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. In the context of this compound, LC-MS can be employed to monitor its degradation over time or under specific environmental conditions. A suitable LC method would be developed to separate the parent compound from any potential degradation products. The effluent from the LC column would then be introduced into the mass spectrometer, allowing for the identification of these degradation products based on their mass-to-charge ratios and fragmentation patterns. This information is crucial for understanding the stability and environmental fate of the compound. While specific degradation studies for this compound using LC-MS are not documented in publicly accessible literature, the methodology is a standard approach for such investigations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to measure the absorption of ultraviolet or visible light by a chemical substance. bspublications.net This absorption corresponds to the excitation of electrons from lower to higher energy levels. bspublications.netlibretexts.org The UV-Vis spectrum is unique for each compound, characterized by the wavelength of maximum absorbance (λmax) and the intensity of the absorption bands. mdpi.com These parameters provide both qualitative and quantitative information about the substance. libretexts.org For quantitative analysis, the Beer-Lambert law is fundamental, stating a linear relationship between absorbance, concentration, molar absorptivity, and the path length of the light through the sample. libretexts.orgscribd.com

Validation of Solubility and Concentration Measurements

The validation of analytical methods is crucial to ensure their accuracy, precision, and reliability for their intended purpose. researchgate.net In the context of UV-Vis spectroscopy, validating the method for determining the solubility and concentration of a compound like this compound involves a systematic evaluation of several key parameters. researchgate.netresearchgate.net

A primary step in this process is the selection of an appropriate solvent. The solvent must dissolve the compound and be transparent in the UV-Vis region where the compound absorbs light. repligen.com Non-polar solvents generally have minimal effect on the absorption spectrum of a non-polar molecule, while polar solvents can interact with polar molecules, potentially causing shifts in the absorption bands. repligen.com For this compound, solvents such as methanol (B129727) or ethanol (B145695) are often suitable. The pH of the solution can also influence the absorption spectrum of certain compounds, particularly those with acidic or basic functional groups, necessitating the use of buffers to maintain a constant pH during analysis. bspublications.net

Linearity and Range

To establish the concentration measurement capabilities of the method, a calibration curve is constructed. This involves preparing a series of standard solutions of this compound at known concentrations and measuring their absorbance at the predetermined λmax. researchgate.net The λmax is identified by scanning a solution of the compound over a range of wavelengths to find the peak absorbance. researchgate.net A plot of absorbance versus concentration should yield a straight line, demonstrating the method's linearity over a specific concentration range. nih.gov The correlation coefficient (r²) of this line is expected to be close to 1, indicating a strong linear relationship. researchgate.netnih.gov

Illustrative Linearity Data for this compound in Methanol

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

This table is interactive. Users can sort columns by clicking on the headers.

Accuracy and Precision

Accuracy is determined by performing recovery studies. researchgate.net This involves adding a known amount of the standard compound to a sample and calculating the percentage of the compound that is detected (recovered) by the method. researchgate.net High recovery rates, typically between 98% and 102%, indicate an accurate method. jppres.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intraday precision (within the same day) and interday precision (on different days). nih.gov A low %RSD value (typically less than 2%) indicates good precision. researchgate.netjppres.com

Illustrative Accuracy and Precision Data for this compound

| Parameter | Concentration Level (µg/mL) | Intraday %RSD | Interday %RSD | % Recovery |

|---|---|---|---|---|

| Accuracy & Precision | 4 | 0.85 | 1.12 | 99.5 |

| 6 | 0.65 | 0.98 | 101.2 | |

| 8 | 0.52 | 0.85 | 99.8 |

This table is interactive. Users can sort columns by clicking on the headers.

Solubility Determination

The validated UV-Vis spectroscopic method can then be employed to determine the solubility of this compound in various solvents. The saturation solubility technique is commonly used, where an excess amount of the compound is added to a specific volume of the solvent and agitated until equilibrium is reached. nih.govrootspress.org The resulting saturated solution is then filtered to remove any undissolved solid, and a sample of the clear filtrate is diluted appropriately to fall within the linear range of the calibration curve. nih.govjppres.com The absorbance of the diluted sample is measured, and its concentration is calculated using the equation of the line from the calibration curve. This concentration is then used to determine the solubility of the compound in the original solvent. rootspress.org

Illustrative Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 25.4 |

| Ethanol | 18.9 |

| Acetonitrile (B52724) | 32.1 |

| Water | 0.05 |

This table is interactive. Users can sort columns by clicking on the headers.

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency